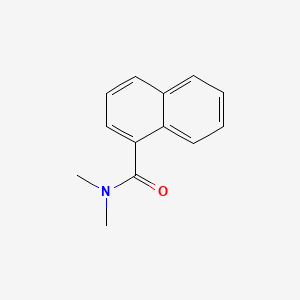
N,N-dimethylnaphthalene-1-carboxamide
Overview
Description
Scientific Research Applications
Topological Analysis
Research by Lyssenko et al. (2004) explored the topological analysis of electron density in the crystal of 8-dimethylamino-N',N'-dimethylnaphthalene-1-carboxamide. This study revealed the presence of attractive intramolecular interactions, specifically Me2N···C=O contact, which is significant in understanding molecular interactions and structures in this compound class (Lyssenko et al., 2004).
Photochemical Electron Transfer
Jahjah et al. (2011) conducted a study on photochemical electron transfer using N,N-dimethylnaphthylamine derivatives. This research highlighted the potential of these compounds in organic synthesis, particularly in the addition to α,β-unsaturated carboxylates (Jahjah et al., 2011).
Antimycobacterial Activity
Goněc et al. (2016) investigated the antimycobacterial activity of N-(alkoxyphenyl)-2-hydroxynaphthalene-1-carboxamides and their isomers. This study provides insights into the potential therapeutic applications of naphthalene derivatives in treating mycobacterial infections (Goněc et al., 2016).
Crystal Structure Analyses
Schweizer et al. (1978) conducted crystal structure analyses of 1,8-disubstituted naphthalenes, including N,N-dimethylamino derivatives. This research is crucial for understanding the molecular geometry and potential interactions in such compounds (Schweizer et al., 1978).
Catalytic Performance in Methylation
Güleç et al. (2018) studied the catalytic performance of metal-loaded beta zeolite catalysts in the methylation of 2-methylnaphthalene, demonstrating the role of N,N-dimethylnaphthalene derivatives in industrial chemistry, particularly in the synthesis of polymers (Güleç et al., 2018).
Protecting Group for Benzoxaboroles
VanVeller et al. (2013) introduced 1-Dimethylamino-8-methylaminonaphthalene as a protecting group for benzoxaboroles, indicating the versatility of N,N-dimethylnaphthalene derivatives in organic synthesis and drug development (VanVeller et al., 2013).
properties
IUPAC Name |
N,N-dimethylnaphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-14(2)13(15)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTWSCXRKFJOAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



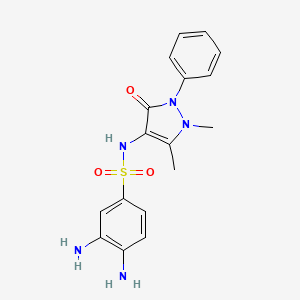

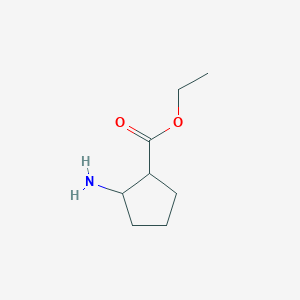
![2H-Imidazo[4,5-c]pyridin-2-one, 1-(cyclopropylmethyl)-1,3-dihydro-](/img/structure/B3263841.png)
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(5-nitro-1,2-benzoxazol-3-yl)carbamate](/img/structure/B3263843.png)



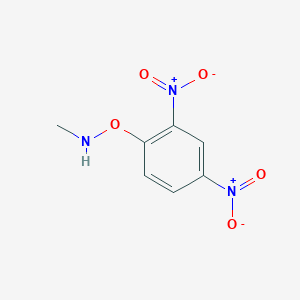
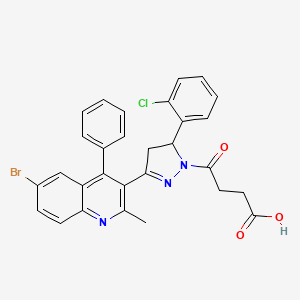
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3263880.png)

amine](/img/structure/B3263896.png)
